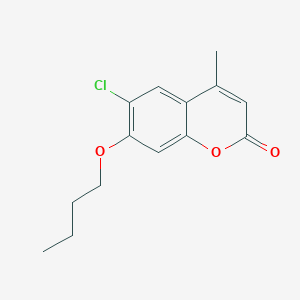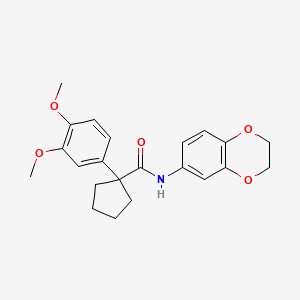![molecular formula C17H19NO5 B4776799 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4776799.png)
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
説明
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, also known as BBOCA, is a bicyclic compound that has been studied for its potential applications in scientific research. BBOCA has a unique chemical structure that makes it an interesting compound for researchers to study.
作用機序
The mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can inhibit the growth and proliferation of cancer cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it an interesting compound to study. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have a number of potential applications in drug delivery and cancer treatment. However, there are also limitations to using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments. For example, the synthesis method for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is complex and may not be feasible for all researchers. In addition, the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid. One area of research could be to further investigate the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, in order to better understand its biochemical and physiological effects. Another area of research could be to explore the potential applications of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in drug delivery and cancer treatment. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid.
科学的研究の応用
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of drug delivery. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been used as a carrier for various drugs, allowing for targeted delivery of the drug to specific tissues or cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor activity in vitro.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-16(18-11-5-6-12-13(7-11)23-8-22-12)14-9-1-3-10(4-2-9)15(14)17(20)21/h5-7,9-10,14-15H,1-4,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDRAKYWORNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B4776717.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4776719.png)
![2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4776736.png)


![ethyl 1-ethyl-6-({[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4776755.png)



![4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4776772.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4776777.png)
![N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4776819.png)

